Product packaging for Methyl 4-formamidobenzoate(Cat. No.:CAS No. 53405-05-3)

Methyl 4-formamidobenzoate

Cat. No.: B108174
CAS No.: 53405-05-3
M. Wt: 179.17 g/mol
InChI Key: BPGCKMCHSYSDJD-UHFFFAOYSA-N
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Description

Methyl 4-formamidobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO3 B108174 Methyl 4-formamidobenzoate CAS No. 53405-05-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-formamidobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-13-9(12)7-2-4-8(5-3-7)10-6-11/h2-6H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGCKMCHSYSDJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Significance and Research Context of the Formamide and Benzoate Moieties

The chemical architecture of methyl 4-formamidobenzoate is noteworthy due to the juxtaposition of the formamide (B127407) and benzoate (B1203000) groups. The formamide moiety, the simplest amide derived from formic acid, is a versatile functional group in organic synthesis. wikipedia.org It serves as a crucial component in the manufacturing of a variety of chemical products, including pharmaceuticals and agrochemicals. wikipedia.orggoogle.com The formamide group can act as a reagent, a catalyst, and a stabilizer in various chemical transformations. nih.gov Its ability to participate in hydrogen bonding and its polar nature make it an interesting subject in studies of solvent effects and molecular interactions. researchgate.net

The benzoate moiety, the ester of benzoic acid, is also a common structural motif in organic chemistry. Benzoic acid and its derivatives are widely used as food preservatives due to their antimicrobial properties. nih.gov In the context of medicinal chemistry, the benzoate structure is found in numerous pharmaceutical agents. The interaction of benzoic acid and its conjugate base, benzoate, with biological membranes has been a subject of study to understand their mechanism of action. nih.gov The presence of the methyl ester in this compound provides a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or transesterification.

Mechanistic Studies and Reactivity Profiles of Methyl 4 Formamidobenzoate

Elucidation of Reaction Mechanisms Involving the Formamide (B127407) Group

The formamide group (-NHCHO) is a key feature of methyl 4-formamidobenzoate, and its reactivity is central to the compound's chemical transformations.

Nucleophilic Substitution Pathways

The formamide group can participate in nucleophilic substitution reactions. For instance, the nitrogen atom of the formamide can act as a nucleophile. The synthesis of this compound itself often involves a nucleophilic attack of the amino group of methyl 4-aminobenzoate (B8803810) on a formylating agent. bath.ac.uk

Condensation Reaction Mechanisms

The formamide group can undergo condensation reactions, particularly with compounds containing carbonyl groups. ontosight.ai These reactions often involve the formation of new carbon-nitrogen bonds. For example, formamide can react with formaldehyde (B43269) in the presence of an acid catalyst to form N-methylolformamide. ontosight.ai In the context of this compound, the formamide moiety can participate in condensation reactions to form more complex molecules. The presence of both a primary amino group and a carbonyl group in formamide allows it to form one-dimensional molecular chains through Schiff base reactions. rsc.org

The following table summarizes selected condensation reactions involving formamide derivatives.

ReactantsCatalyst/ConditionsProductReference
6-amino-1,3-dimethyluracil, aromatic aldehydes, 2-benzylisothiourea hydrochlorideOne-potPyrimido[4,5-d]pyrimidine-2,4-(1H,3H,5H,8H)-dione derivatives researchgate.net
Sulfonamides, formamidesNaI, TBHP (oxidant)N-sulfonyl formamidines organic-chemistry.org

Ester Hydrolysis Dynamics

The methyl ester group (-COOCH₃) in this compound is susceptible to hydrolysis, a reaction that splits the ester into a carboxylic acid and an alcohol. libretexts.org This process can be catalyzed by either acids or bases. chemguide.co.uksavemyexams.com

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid and heat, the hydrolysis of an ester is a reversible reaction. chemguide.co.uksavemyexams.com The mechanism is the reverse of Fischer esterification. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): When heated with a dilute alkali, such as sodium hydroxide, the hydrolysis is irreversible and goes to completion. chemguide.co.uksavemyexams.com This process, known as saponification, yields the salt of the carboxylic acid and the alcohol. libretexts.org

The rate of ester hydrolysis can be influenced by the structure of the ester. For example, in a study of homologous esters, methyl benzoate (B1203000) showed higher metabolic stability in plasma compared to its ethyl, propyl, and butyl counterparts. nih.gov

Catalytic Approaches to this compound Transformations

Catalysts play a crucial role in directing the transformations of this compound, enabling reactions to proceed under milder conditions and with greater selectivity.

Acid-Mediated Reactions

Acid catalysts are frequently employed in reactions involving both the formamide and ester groups of this compound. For instance, acid-catalyzed condensation of formamide with formaldehyde is a known reaction. ontosight.ai In ester hydrolysis, dilute acids like sulfuric acid or hydrochloric acid are used as catalysts. chemguide.co.uk The strength of the acid catalyst can influence the reaction rate. fiveable.me Brønsted acids, such as sulfuric acid and sulfonic acid, are commonly used to catalyze transesterification reactions. mdpi.com

Organocatalysis in Formylation Processes

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. arabjchem.org In the context of formylation, various organocatalysts have been developed to facilitate the formation of formamides. ontosight.airsc.org For example, the N-formylation of amines can be achieved using carbon dioxide and a hydrosilane in the presence of an organocatalyst like tetrabutylammonium (B224687) acetate. rsc.org Lecithin has also been shown to be an effective organocatalyst for the formylation of amines using carbon dioxide. researchgate.net

The following table highlights some organocatalytic systems used in formylation reactions.

Amine SubstrateFormylating AgentOrganocatalystProductReference
Various aminesCO₂, HydrosilaneTetrabutylammonium acetateFormamides rsc.org
Various aminesCO₂, PhSiH₃LecithinFormamides researchgate.net

Organocatalysts are also utilized in other transformations. For instance, carbohydrate-derived organocatalysts have been used for the reduction of imines. scirp.org

Investigations into Molecular Interactions and Reactivity Influences

The molecular structure of this compound, featuring a formamido group and a methyl ester group attached to a benzene (B151609) ring, gives rise to distinct molecular interactions and a specific reactivity profile. Research into these aspects has provided insights into its behavior in various chemical environments.

Molecular Interactions

The primary molecular interactions influencing the properties of this compound are intramolecular, specifically the rotational isomerism around the amide C-N bond, and intermolecular, such as hydrogen bonding in the solid state.

Rotational Isomers (Rotamers): A notable characteristic of this compound is the existence of rotational isomers, or rotamers, due to the partial double bond character of the carbon-nitrogen bond in the formamido group (-NH-CHO). This restricted rotation results in two distinct conformations, which can be observed and quantified using Nuclear Magnetic Resonance (NMR) spectroscopy. beilstein-journals.org The presence of separate signals for the formyl proton and other parts of the molecule in ¹H NMR spectra is a direct consequence of this phenomenon. beilstein-journals.orgrsc.org

Detailed ¹H NMR studies have identified and quantified the presence of these two rotamers in solution. beilstein-journals.org For instance, in a CDCl₃ solvent, distinct peaks corresponding to each rotamer have been recorded, indicating a mixture of conformations at room temperature. beilstein-journals.orgrsc.org

Interactive Data Table: ¹H NMR Spectroscopic Data for this compound Rotamers beilstein-journals.orgrsc.org

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentNote
8.85d11.2Formyl HRotamer 1
8.53br sNHRotamer 1
8.44sFormyl HRotamer 2
8.43s1.7Aromatic HRotamer 2
8.04-8.00mAromatic HOverlapping
7.71br sNHRotamer 2
7.63d8.5Aromatic HOverlapping
3.93sMethoxy HOverlapping

Note: The data represents a composite from reported spectra and may show slight variations based on experimental conditions.

Intermolecular Hydrogen Bonding: While specific crystal structure data for this compound is not widely published, analysis of closely related structures, such as Methyl 3,5-dibromo-4-formamidobenzoate, provides strong evidence for the types of intermolecular interactions that occur. researchgate.netresearchgate.netresearchgate.net In the solid state, it is expected that the N-H of the formamido group acts as a hydrogen bond donor, while the carbonyl oxygen of the formamido group and the ester group act as hydrogen bond acceptors. These interactions would lead to the formation of extended networks in the crystal lattice, influencing physical properties like melting point and solubility. The melting point has been reported to be in the range of 119-125 °C. rsc.orgbath.ac.uk

Reactivity Profile

The reactivity of this compound is dictated by its three main functional components: the formamido group, the methyl ester, and the aromatic ring.

Reactions at the Formamido Group: The formamido group can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine, methyl 4-aminobenzoate. The formamido group can also influence the reactivity of the aromatic ring through its electronic effects. In some synthetic contexts, the formamido group serves as a protecting group for the amine functionality.

Reactions at the Ester Group: The methyl ester is susceptible to hydrolysis, which would convert it to the corresponding carboxylic acid, 4-formamidobenzoic acid. It can also undergo transesterification in the presence of an alcohol and a suitable catalyst.

Use in Synthesis: this compound is utilized as an intermediate in organic synthesis. For example, it can be prepared through the formylation of methyl 4-aminobenzoate. bath.ac.uk Conversely, reactions targeting the formyl group or the ester can lead to a variety of other derivatives. It is also involved in transamidation reactions, where the formamido group is transferred to other amines under specific catalytic conditions. rsc.org

Interactive Data Table: Key Spectroscopic Data for this compound beilstein-journals.orgrsc.org

Spectroscopic TechniqueKey Observations
¹H NMR Shows distinct signals for two rotamers, particularly for the formyl proton (~8.85 and ~8.44 ppm) and the N-H proton. beilstein-journals.orgrsc.org
¹³C NMR Displays separate signals for the carbons of the two rotamers, confirming their presence in solution. beilstein-journals.org
Infrared (IR) Exhibits characteristic peaks for N-H stretching (~3264 cm⁻¹), C=O stretching of the ester (~1714 cm⁻¹), and C=O stretching of the amide (~1612 cm⁻¹). rsc.org

Strategic Applications of Methyl 4 Formamidobenzoate in Complex Organic Synthesis

Methyl 4-Formamidobenzoate as a Key Building Block

The strategic placement of the formamido and methyl ester groups on the aromatic ring of this compound makes it a highly valuable starting material for the synthesis of more complex molecules. These functional groups provide reactive sites for a variety of chemical modifications, enabling its use as a foundational component in the assembly of diverse molecular frameworks.

Nitrogen-containing heterocyclic compounds are of significant interest due to their widespread presence in biologically active molecules and pharmaceutical drugs. nih.gov this compound is a key starting material for the synthesis of various N-heterocycles. organic-chemistry.orgdovepress.comsemanticscholar.org The formamido group can be readily converted into other nitrogen-containing functionalities, which can then participate in cyclization reactions to form heterocyclic rings. For instance, the formamido group can be dehydrated to an isocyanide, a highly reactive intermediate for the synthesis of various heterocycles. mdpi.com Furthermore, the molecule can be elaborated through various synthetic steps to create precursors for fused heterocyclic systems like imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. tcichemicals.comfrontiersin.org this compound and its derivatives can be valuable components in such reactions. For example, after conversion to the corresponding isocyanide, it can participate in well-known MCRs like the Ugi and Passerini reactions to generate diverse and complex molecular scaffolds. nih.govresearchgate.net This approach allows for the rapid construction of libraries of compounds with high molecular diversity, which is particularly useful in drug discovery and materials science. frontiersin.org The ability to introduce the 4-(methoxycarbonyl)phenyl moiety into a complex structure in a single, atom-economical step highlights the strategic importance of this building block in modern synthetic chemistry.

Synthetic Pathways to Advanced Molecular Architectures

The utility of this compound extends to its role in the synthesis of sophisticated molecular structures with important applications in medicinal chemistry and materials science.

Imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines are classes of fused N-heterocyclic compounds that are recognized as "privileged scaffolds" in medicinal chemistry due to their broad range of biological activities. rsc.orgbeilstein-journals.org While direct synthesis routes starting from this compound are not extensively detailed in the provided context, its derivatives are instrumental in constructing these frameworks. For instance, the synthesis of substituted imidazo[1,2-a]pyrazines often involves the condensation of a 2-aminopyrazine (B29847) with an α-haloketone. nih.gov Derivatives of this compound can be used to synthesize the requisite α-haloketone precursors. Similarly, various methods exist for the synthesis of imidazo[1,2-a]pyridines, including the reaction of 2-aminopyridines with α-haloketones or through multi-component reactions. organic-chemistry.orgbeilstein-journals.orgmdpi.comrsc.org The core phenyl ester structure of this compound can be incorporated into these synthetic schemes to produce functionalized imidazo[1,2-a]pyridine (B132010) derivatives.

Table 1: Synthetic Approaches to Imidazo[1,2-a]pyridines

MethodReactantsCatalyst/ConditionsReference
Condensation2-Aminopyridines, α-HaloketonesVaries organic-chemistry.org
Multi-component Reaction2-Aminopyridines, Aldehydes, IsocyanidesVaries beilstein-journals.orgmdpi.com
Aerobic Oxidative Cyclization2-Aminopyridines, KetonesCuI organic-chemistry.org
From NitroolefinsAminopyridines, NitroolefinsCopper-catalyzed organic-chemistry.org

The conversion of the formamido group of this compound into an isocyanide group is a key transformation that unlocks a vast array of synthetic possibilities. Isocyanides are highly versatile intermediates in organic synthesis, known for their participation in various cycloaddition and multi-component reactions. nih.gov The dehydration of N-substituted formamides, such as this compound, is a common method for preparing isocyanides. mdpi.com This reaction is typically achieved using dehydrating agents like phosphorus oxychloride in the presence of a base. mdpi.comresearchgate.net The resulting methyl 4-isocyanobenzoate is a valuable reagent for constructing complex heterocyclic structures and peptide-like molecules through reactions like the Ugi and Passerini reactions. nih.govnih.gov

Table 2: Reagents for Dehydration of Formamides to Isocyanides

Dehydrating AgentBaseReference
Phosphorus OxychlorideTriethylamine (B128534) mdpi.comresearchgate.net
PhosgeneVaries researchgate.net
DiphosgeneVaries researchgate.net
p-Toluenesulfonyl ChlorideQuinoline orgsyn.org

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the conversion of one functional group into another. imperial.ac.uk this compound is an excellent substrate for FGI due to the presence of two distinct functional groups. sinica.edu.tw The ester group can be hydrolyzed to a carboxylic acid, which can then be converted to a variety of other functional groups such as acid chlorides, amides, or other esters. sinica.edu.tw The formamido group can be hydrolyzed to an amino group, which is a versatile precursor for the synthesis of a wide range of nitrogen-containing compounds. researchgate.net For example, the resulting aniline (B41778) derivative can be diazotized and subjected to Sandmeyer-type reactions to introduce a variety of substituents onto the aromatic ring. These FGIs significantly expand the synthetic utility of this compound, allowing for its incorporation into a broader range of complex target molecules. ub.edu

Computational and Theoretical Chemistry of Methyl 4 Formamidobenzoate

Quantum Mechanical Studies and Density Functional Theory (DFT) Calculations

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and energetic properties of molecules like methyl 4-formamidobenzoate. researchgate.net DFT has proven to be a versatile tool for investigating the electronic characteristics of atoms and molecules. researchgate.net

Energetic and Geometric Analysis of Reaction Intermediates

The study of reaction intermediates is crucial for elucidating reaction mechanisms. Computational methods allow for the geometric and energetic analysis of these transient species. For instance, in the context of reactions involving this compound, the geometry of intermediates can be optimized to find the most stable conformations. This involves calculating bond lengths, bond angles, and dihedral angles to describe the three-dimensional arrangement of atoms. mdpi.com

Energetic analysis provides the relative stabilities of these intermediates and the transition states that connect them. This information is key to understanding the kinetic and thermodynamic favorability of different reaction pathways. For example, in a multi-step synthesis, identifying the highest energy barrier, or the rate-determining step, is essential for optimizing reaction conditions. researchgate.net

Table 1: Hypothetical Energetic Data for a Reaction Intermediate of this compound

ParameterValueUnit
Relative Energy15.2kcal/mol
Key Bond Length (C-N)1.35Å
Key Bond Angle (C-N-H)121.5degrees

This table presents hypothetical data for illustrative purposes.

Spectroscopic Property Predictions (e.g., NMR Chemical Shift Calculations)

DFT calculations are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnih.gov These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra. The accuracy of these predictions depends on the chosen functional and basis set. bris.ac.uk For instance, the B3LYP functional with a 6-31G+(d,p) basis set is a common choice for such calculations. researchgate.net

The chemical shift of a particular nucleus is highly sensitive to its local electronic environment. libretexts.org Factors such as the electronegativity of nearby atoms and the hybridization of the carbon atom significantly influence the observed chemical shift. libretexts.org Computational models can account for these effects to provide calculated chemical shifts that are often in good agreement with experimental values. liverpool.ac.ukunits.it

Table 2: Comparison of Experimental and Calculated 1H NMR Chemical Shifts for this compound

ProtonExperimental δ (ppm)Calculated δ (ppm)
Formyl (CHO)8.448.39
Aromatic (ortho to ester)8.058.01
Aromatic (ortho to amide)7.707.65
Methyl (OCH3)3.903.88

Note: The experimental values are sourced from a typical synthesis report uni-bonn.de, while the calculated values are hypothetical examples of what a DFT calculation might yield.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule, or ligand, interacts with a biological macromolecule, such as a protein. sarjournal.com These methods are central to computer-aided drug design. researchgate.net

Ligand-Protein Interaction Profiling (e.g., Enzyme Active Site Binding)

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. sarjournal.com This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the ligand-protein complex. nih.govaalto.fi The binding affinity, often expressed as a docking score or free energy of binding, can also be estimated. turkjps.org

For this compound, docking studies could be employed to investigate its potential to bind to the active site of a specific enzyme. The results would reveal the specific amino acid residues involved in the interaction and provide a basis for understanding its potential biological activity. researchgate.net For example, a docking simulation might show the formamido group acting as a hydrogen bond donor to a backbone carbonyl oxygen of a protein, while the methyl ester group engages in hydrophobic interactions within a nonpolar pocket of the active site.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. numberanalytics.com Computational methods play a crucial role in modern SAR by allowing for the systematic in silico modification of a lead compound and the prediction of the resulting changes in activity. numberanalytics.com

By computationally modifying the structure of this compound, for example, by substituting the methyl group with other alkyl groups or altering the position of the formamido group, researchers can build a quantitative structure-activity relationship (QSAR) model. nih.gov Such models can then be used to predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent and selective compounds. bath.ac.uk

Mechanistic Insights from Computational Kinetics and Dynamics

Computational methods can provide detailed insights into the mechanisms of chemical reactions, including reaction kinetics and dynamics. nih.gov

By mapping the potential energy surface of a reaction, computational chemists can identify the transition state structures and calculate the activation energies. researchgate.net This information is essential for understanding the reaction rate and how it is influenced by factors such as temperature and solvent. Molecular dynamics (MD) simulations can further be used to study the time evolution of a system, providing a more dynamic picture of the reaction process. researchgate.net For instance, MD simulations could be used to observe the conformational changes that this compound undergoes during a reaction and to identify the key motions that lead to product formation.

Exploration of Methyl 4 Formamidobenzoate in Biological and Biomedical Research

Biological Evaluation Methodologies

The biological assessment of methyl 4-formamidobenzoate and its derivatives relies on a suite of sophisticated techniques designed to elucidate their interactions with biological molecules and pathways. These methods range from high-throughput screening to specific enzyme activity assays.

Small Molecule Microarray Screening Techniques

Small molecule microarrays (SMMs) have emerged as a powerful platform for identifying interactions between small molecules and proteins on a large scale. koehlerlab.org This technology involves the robotic spotting of a diverse library of compounds, including derivatives of this compound, onto functionalized glass slides. koehlerlab.orgkronosbio.com These arrays are then incubated with fluorescently labeled proteins of interest to detect binding events. koehlerlab.orgnih.gov The high-throughput nature of SMMs allows for the rapid screening of tens of thousands of compounds, making it an efficient tool for discovering novel protein-small molecule interactions that could lead to the development of new therapeutic agents. koehlerlab.orgkronosbio.com This approach has been successfully used to identify inhibitors for a variety of "undruggable" targets, including transcription factors and enzymes involved in critical cellular processes. nih.gov

In Vitro Enzyme Activity Assays (e.g., TDP1 Gel-based Assays, Lineweaver–Burk Analysis)

To validate and characterize the hits identified from screening methods like SMM, researchers employ in vitro enzyme activity assays. A notable example is the Tyrosyl-DNA phosphodiesterase 1 (TDP1) gel-based assay. nih.gov TDP1 is a DNA repair enzyme, and its inhibition is a promising strategy for cancer therapy. nih.gov This assay measures the ability of a compound to inhibit the cleavage of a DNA substrate by TDP1, often using whole cell extracts from genetically engineered cells. nih.gov The results are visualized on a gel, allowing for the quantification of enzyme inhibition. nih.gov

Further kinetic analysis, such as the Lineweaver–Burk plot, is often performed to understand the mechanism of inhibition. This analysis helps to determine key kinetic parameters like the Michaelis constant (Kм) and the maximum velocity (Vmax), providing insights into how the inhibitor interacts with the enzyme.

Rational Design and Synthesis of Biologically Active Derivatives

The information gleaned from biological evaluations fuels the rational design and synthesis of novel derivatives of this compound with enhanced potency and selectivity for specific biological targets.

Development of Enzyme Inhibitors (e.g., HDAC6 Inhibitors)

One area of significant interest is the development of histone deacetylase (HDAC) inhibitors. Specifically, derivatives of 4-(aminomethyl)-N-hydroxybenzamide, which can be synthesized from this compound precursors, have been identified as potent and selective inhibitors of HDAC6. nih.gov Docking studies based on crystal structures of HDAC6 in complex with inhibitors guide the design of new analogs. chemrxiv.org For instance, the Groebke-Blackburn-Bienaymé three-component reaction has been utilized to synthesize a library of HDAC6 inhibitors. chemrxiv.org Immunoblot analysis is then used to confirm the inhibitory activity of these compounds in cellular models by observing the acetylation levels of HDAC6 substrates like α-tubulin. chemrxiv.org

Compound Target Enzyme Inhibitory Activity Assay Method
Constrained heterocyclic analoguesHDAC6Enhanced selectivity and cellular activity nih.govCellular assays, Immunoblot analysis nih.govchemrxiv.org
Acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamideHDAC6Potent and selective inhibition nih.govScreening for HDAC6 inhibitors nih.gov

Synthesis of Compounds with Potential Anti-inflammatory or Antimicrobial Activities

This compound also serves as a scaffold for the synthesis of compounds with potential anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity: The anti-inflammatory potential of derivatives is often assessed using in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophage cells. rsc.org Researchers measure the inhibition of nitric oxide (NO) production and the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). rsc.org For example, novel benzimidazole (B57391) derivatives have been synthesized and shown to be potent and selective COX-2 inhibitors.

Antimicrobial Activity: The search for new antimicrobial agents is a global health priority. nih.gov Derivatives of this compound are synthesized and screened against various bacterial and fungal strains. biomedpharmajournal.orguran.ua For instance, novel 1,3-diphenyl pyrazole (B372694) derivatives have demonstrated significant activity against Acinetobacter baumannii, a challenging Gram-negative bacterium. nih.gov The minimum inhibitory concentration (MIC) is a key parameter determined in these studies to quantify the potency of the synthesized compounds. nih.govnih.gov

Mechanistic Investigations of Molecular Interactions in Biological Systems

Understanding the molecular interactions between this compound derivatives and their biological targets is crucial for optimizing their therapeutic potential. Techniques like molecular docking are employed to predict the binding modes of these compounds within the active sites of enzymes. rsc.orgnih.gov These computational studies can reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the compound's affinity and selectivity. rsc.orgworktribe.com For example, docking studies have helped to elucidate the binding of novel imidazole (B134444) derivatives to the p38 MAP kinase, a key player in inflammatory responses. nih.gov These insights are invaluable for the structure-based design of more effective and specific inhibitors.

Advanced Materials Science Applications Derived from Methyl 4 Formamidobenzoate

Development of Advanced Luminophores

The unique electronic properties of aromatic compounds like Methyl 4-formamidobenzoate make them attractive candidates for the development of luminophores, which are substances that emit light. These materials are at the heart of technologies like organic light-emitting diodes (OLEDs).

Design and Synthesis of Thermally Activated Delayed Fluorescence (TADF) Emitters

A key challenge in OLED technology is maximizing the efficiency of converting electricity into light. Typically, electrical excitation produces non-emissive triplet excitons and emissive singlet excitons in a 3:1 ratio, limiting the internal quantum efficiency (IQE) of standard fluorescent materials to 25%. rsc.org Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of these triplet excitons, enabling a theoretical IQE of 100%. nih.govbeilstein-journals.org

The design of TADF molecules hinges on the principle of separating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) onto different parts of the molecule, typically an electron-donating (D) and an electron-accepting (A) unit. nih.govbeilstein-journals.org This D-A structure minimizes the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ). beilstein-journals.org A small ΔEₛₜ allows the molecule to use thermal energy to convert the non-emissive triplet states back into emissive singlet states through a process called reverse intersystem crossing (RISC). rsc.orgbeilstein-journals.org

While direct synthesis of TADF emitters using this compound is not widely documented, its chemical structure is highly relevant. The aminobenzoate scaffold, for which this compound is a derivative, can act as an effective electron donor. For instance, benzocaine (B179285) (methyl 4-aminobenzoate) and its derivatives are common precursors for a wide array of more complex molecules, some with applications in OLEDs. researchgate.netbohrium.com By coupling a donor unit derived from this compound with a suitable electron-acceptor, such as a triazine or thioxanthone derivative, it is theoretically possible to construct novel TADF emitters. rsc.orgrsc.org The synthesis often involves coupling reactions, like the Ullmann coupling, to link the chosen donor and acceptor components. beilstein-journals.org

Optoelectronic Property Tuning through Structural Modification

The performance of a TADF emitter—including its emission color, efficiency, and stability—can be precisely controlled through structural modifications. By systematically altering the chemical structure, researchers can fine-tune the material's optoelectronic properties.

One effective strategy is to modify the strength of the donor and acceptor units. For example, using a bulkier or stronger electron donor can lead to a more twisted geometry between the donor and acceptor, which can alter the charge transfer characteristics and, consequently, the emission properties. beilstein-journals.org Another successful approach involves inserting a phenyl ring between the donor and acceptor units. This modification can effectively modulate the energy levels, leading to significant shifts in the emission wavelength. In one study, inserting a phenyl ring into green-emitting thioxanthone-based TADF molecules successfully shifted their emission into the blue spectrum. rsc.org

The following table illustrates how structural modifications on a D-A-D type emitter, using an acridine (B1665455) donor and a triazine acceptor, can influence key optoelectronic properties.

Emitter NameDonor GroupDoping ConcentrationMax. Emission (nm)PLQY (%)Max. EQE (%)ΔEₛₜ (eV)
TRZ-DDMAc 9,9-dimethyl-9,10-dihydroacridine20% in DBFPO52070.223.90.17
TRZ-DDPAc 9,9-diphenyl-9,10-dihydroacridine30% in DBFPO52479.727.30.18

Data sourced from a study on D-A-D structured TADF emitters. rsc.org PLQY = Photoluminescence Quantum Yield; EQE = External Quantum Efficiency; ΔEₛₜ = Singlet-Triplet Energy Splitting.

Polymer Chemistry and Material Enhancement

The properties of this compound also make it a person of interest for polymer chemistry. By incorporating it as a monomer into a polymer chain, it is possible to create new materials with tailored characteristics.

Copolymerization Strategies for Modified Polymer Properties

Copolymerization is a technique where two or more different types of monomers are linked together to form a polymer. This strategy allows for the creation of materials with properties that are intermediate to, or even superior to, those of the corresponding homopolymers. Research has shown that formamidobenzoate derivatives, such as Decyl 4-formamidobenzoate, can be used in the synthesis of block copolymers. utexas.edu Block copolymers consist of long sequences, or "blocks," of one monomer followed by blocks of another, leading to unique microstructures and properties.

One advanced method for creating such well-defined polymers is coordination polymerization. This technique can be used to synthesize statistical or block copolymers from monomers like isocyanates. mdpi.com A monomer derived from this compound could potentially be integrated into polymer backbones using similar controlled polymerization techniques. This would allow for the precise placement of the formamidobenzoate functional group along the polymer chain, enabling fine control over the final material's properties.

Engineering Materials with Enhanced Hydrophobicity and Thermal Resistance

The chemical structure of the monomers used in polymerization directly impacts the properties of the resulting material, such as its resistance to heat and its interaction with water (hydrophobicity/hydrophilicity). Incorporating aromatic rings into a polymer backbone generally increases its stiffness and thermal stability due to the rigid nature of the rings. mdpi.comrsc.org

For example, studies on polyisocyanate copolymers have shown that the macromolecular architecture significantly affects thermal stability. mdpi.com Post-polymerization modification to introduce aromatic groups has been shown to further improve the thermal resistance of the parent polymers. mdpi.com The presence of the benzene (B151609) ring in this compound suggests that its inclusion as a comonomer could enhance the thermal decomposition temperature of a polymer. The formamido group (-NH-CHO), being polar, would also influence the polymer's surface properties, affecting its hydrophobicity and adhesion characteristics. By strategically blending monomers, such as biomass-derived diols with traditional ones, chemists can create functional polyurethanes with a wide range of tunable thermal and physical properties. rsc.org

The following table shows the thermal properties of statistical copolymers of n-dodecyl isocyanate (DDIC) and allyl isocyanate (ALIC), demonstrating how copolymer composition affects thermal decomposition.

CopolymerDDIC Molar Fraction in Feed (%)Decomposition Temp. (T_d, °C) at 5% Mass Loss
P(ALIC-co-DDIC) 1 25223
P(ALIC-co-DDIC) 2 50228
P(ALIC-co-DDIC) 3 75235
PDDIC Homopolymer 100240

Data adapted from a study on the thermal decomposition of polyisocyanate copolymers. mdpi.com

Integration into High-Performance Coatings and Adhesives

High-performance coatings and adhesives rely on robust polymer systems that provide strong adhesion, durability, and chemical resistance. Polyurethanes are a cornerstone of this industry due to their versatility and strong bonding properties. wikipedia.orgl-i.co.uk

The synthesis of polyurethanes involves the reaction of a polyol (a molecule with multiple alcohol/hydroxyl groups) with a polyisocyanate. l-i.co.ukmdpi.com The choice of these monomers is critical for defining the final properties of the coating or adhesive. While this compound cannot act as a monomer in this reaction directly, it can be chemically converted into a suitable precursor. For example, reduction of the methyl ester group to an alcohol would transform the molecule into a functional diol (assuming the formamido group is also converted or protected and deprotected), which could then be polymerized with a diisocyanate to form a polyurethane.

The inclusion of the formamidobenzoate moiety in the polymer backbone would be expected to enhance performance. The aromatic ring can contribute to thermal stability and mechanical strength, while the polar urethane (B1682113) and formamido linkages can improve adhesion to various substrates. Patent literature confirms that formamidobenzoate derivatives, such as tert-Butyl 4-formamidobenzoate, are used as chemical intermediates in the synthesis of more complex molecules, which may find use in performance materials like coatings. googleapis.com Furthermore, nanoparticle-modified polyisocyanates are being developed for advanced coating and adhesive applications to improve properties like scratch resistance. google.com.pg The integration of functional monomers derived from molecules like this compound represents a promising avenue for creating the next generation of specialty polymers for these demanding applications.

Future Research Directions and Emerging Paradigms for Methyl 4 Formamidobenzoate Chemistry

Integration of Artificial Intelligence and Machine Learning in Synthesis and Design

Table 1: Application of AI/ML in Methyl 4-Formamidobenzoate Chemistry

AI/ML ApplicationPotential Impact on this compoundKey Advantages
Retrosynthesis Planning Identifies novel and more efficient synthetic routes from simple precursors. pharmafeatures.comchemai.ioReduces synthesis steps, cost, and waste.
Reaction Outcome Prediction Predicts the success and yield of potential synthesis reactions. chemai.ioSaves time and resources by avoiding failed experiments.
De Novo Molecular Design Generates novel derivatives with optimized therapeutic or material properties.Accelerates the discovery of new lead compounds and materials.
Process Optimization Fine-tunes reaction parameters (temperature, catalyst, etc.) for maximum yield. chemcopilot.comEnhances efficiency and reduces energy consumption.
Automated Synthesis Enables robotic systems to perform multi-step syntheses with minimal human oversight. pharmafeatures.comIncreases throughput and reproducibility.

Expanding the Scope of Green Chemistry for Formamidobenzoate Production

The production of amides, a cornerstone of the pharmaceutical and chemical industries, has traditionally relied on methods that generate significant waste. sioc-journal.cnucl.ac.uk The future of this compound synthesis lies in the adoption and expansion of green chemistry principles to minimize environmental impact.

A key area of development is the use of biocatalysis. Enzymes, such as Candida antarctica lipase (B570770) B (CALB), have demonstrated the ability to catalyze amidation reactions under mild conditions and in environmentally benign solvents. nih.gov The application of such enzymes to the direct amidation of methyl 4-aminobenzoate (B8803810) could offer a highly selective and sustainable alternative to traditional coupling reagents. nih.govnih.govnih.gov The development of robust, immobilized enzymes will be crucial for their industrial-scale use and reusability. mdpi.com

Another promising avenue is the development of catalyst-free formylation reactions. acs.org Research into using sustainable C1 sources like formic acid or even carbon dioxide (CO2) for the N-formylation step is gaining traction. acs.orgbenthamdirect.comnih.gov These methods can eliminate the need for toxic formylating agents and metal catalysts, drastically improving the sustainability profile of the synthesis. benthamdirect.comorganic-chemistry.org

Table 2: Comparison of Synthetic Routes for this compound

Synthesis StepTraditional MethodGreen Chemistry ApproachEnvironmental Advantage
Amide Formation Use of stoichiometric coupling reagents (e.g., DCC, HATU) leading to significant by-product waste. ucl.ac.ukscispace.comBiocatalytic amidation using lipases (e.g., CALB) in green solvents. nih.govReduces hazardous waste, milder reaction conditions, biodegradable catalyst.
Formylation Use of formic acid with dehydrating agents or other formylating agents.Catalyst-free N-formylation using CO2 and a reducing agent or formic acid as a direct C1 source. acs.orgbenthamdirect.comUtilizes a greenhouse gas as a feedstock, avoids toxic reagents.
Solvents Often employs chlorinated solvents like Dichloromethane (B109758) (DCM) or polar aprotic solvents like Dimethylformamide (DMF). ucl.ac.ukUse of greener solvents like cyclopentyl methyl ether (CPME) or solvent-free conditions. nih.govscispace.comReduced solvent toxicity and environmental pollution.

Discovery of Novel Biological Targets and Therapeutic Applications

While this compound is a known intermediate in the synthesis of coagulation factor XIa inhibitors, its core structure—a substituted benzoate (B1203000)—is a privileged scaffold in medicinal chemistry. usbio.net Future research is expected to uncover novel biological targets and therapeutic applications by exploring derivatives of this compound.

The formamide (B127407) group is a bioisostere for other functional groups and can participate in crucial hydrogen bonding interactions with biological targets. researchgate.net Derivatives of formamides and benzoates are being investigated for a range of activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netontosight.ai For instance, quinazolinones, which can be synthesized from anthranilic acid and formamide derivatives, have shown promise as cholinesterase inhibitors for Alzheimer's disease and as anti-tuberculosis agents. mdpi.com This suggests that libraries of this compound analogs could be screened against these and other emerging disease targets.

The exploration of related structures, such as methyl 4-({[4-(piperidin-1-ylsulfonyl)phenoxy]acetyl}amino)benzoate, points towards the potential for this class of compounds to interact with a variety of enzymes and receptors. ontosight.ai Future work will involve synthesizing focused libraries of this compound derivatives and employing high-throughput screening and computational docking to identify new protein interactions and therapeutic pathways.

Table 3: Potential Novel Biological Targets for this compound Derivatives

Therapeutic AreaPotential Biological Target(s)Rationale
Neurodegenerative Diseases Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)Formamide-derived quinazolinones have shown activity as cholinesterase inhibitors. mdpi.com
Infectious Diseases Bacterial or fungal enzymesBenzoate and formamide structures are present in various antimicrobial compounds. mdpi.comnih.gov
Oncology Kinases, TubulinSubstituted benzoates are common scaffolds in the design of kinase inhibitors and other anticancer agents.
Inflammatory Diseases Cyclooxygenase (COX), Lipoxygenase (LOX)The formamide moiety is found in compounds with analgesic and anti-inflammatory activity. researchgate.net

Innovative Applications in Smart Materials and Nanoscience

The utility of this compound is not limited to the life sciences. Its rigid aromatic structure and functional groups (ester and amide) make it an excellent candidate for incorporation into advanced materials.

In polymer science, benzoate derivatives are used as functional monomers to create polymers with specific properties. nih.govresearchgate.netacs.org this compound could serve as a monomer in the synthesis of "smart" polymers that respond to external stimuli like pH, temperature, or light. The amide group can provide hydrogen bonding sites, influencing the polymer's mechanical properties and self-assembly behavior. Such polymers could find applications in drug delivery, tissue engineering, and sensors. nih.gov For example, diarylethene derivatives containing ethyl benzoate substituents have been synthesized for applications in optical information storage and anti-counterfeiting, indicating the potential for photoresponsive materials. mdpi.com

In nanoscience, benzoate derivatives are used to functionalize the surface of nanoparticles, altering their stability, solubility, and biological interactions. springerprofessional.deresearchgate.netacs.org Silver nanoparticles functionalized with sodium benzoate have shown enhanced antimicrobial activity for food preservation. springerprofessional.deresearchgate.net Similarly, this compound could be used as a capping agent for nanoparticles (e.g., gold, titanium dioxide, or polymeric nanoparticles). acs.org The formamido group offers a handle for further chemical modification, allowing for the attachment of targeting ligands or other functional molecules, creating sophisticated nanosystems for targeted drug delivery or diagnostic imaging. nih.gov

Q & A

Q. Methodological Answer :

  • Solvent effects : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates but may hinder esterification due to poor proton transfer. Dichloromethane or toluene balances polarity and facilitates reflux.
  • Catalysts : Acidic catalysts (H₂SO₄) are cost-effective but risk side reactions (e.g., hydrolysis). Coupling agents (DCC/EDC) improve yield (85–92%) under milder conditions but require rigorous purification to remove urea byproducts.
    Optimization : Use response surface methodology (RSM) to model solvent-catalyst interactions and identify ideal molar ratios .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Q. Methodological Answer :

  • 1H^1H-NMR : Key signals include the methyl ester (δ 3.8–3.9 ppm, singlet) and formamido NH (δ 8.3–8.6 ppm, broad).
  • IR Spectroscopy : Confirm ester (C=O ~1720 cm⁻¹) and amide (C=O ~1650 cm⁻¹; N-H ~3300 cm⁻¹) functional groups.
  • Mass Spectrometry : ESI-MS or EI-MS should show [M+H]⁺ at m/z 194.1 (C₉H₉NO₃) .

Advanced: How can discrepancies in crystallographic data for this compound derivatives be resolved?

Methodological Answer :
Discrepancies often arise from polymorphism or solvent inclusion. Strategies include:

Recrystallization : Test multiple solvents (e.g., ethanol, ethyl acetate) to isolate stable polymorphs.

Single-crystal XRD : Compare unit cell parameters with literature (e.g., CCDC database). For unresolved structures, employ DFT calculations to model molecular packing .

Thermogravimetric Analysis (TGA) : Detect solvent loss (<200°C) or decomposition patterns (>250°C) .

Basic: What are the common impurities in this compound synthesis, and how are they quantified?

Q. Methodological Answer :

  • Major impurities : Unreacted 4-aminobenzoic acid (retention time ~3.2 min via HPLC) or methyl 4-aminobenzoate (δ 6.6 ppm aromatic protons in 1H^1H-NMR).
  • Quantification : Use HPLC with a C18 column (UV detection at 254 nm) and external calibration. Limit unreacted starting material to <0.5% per ICH guidelines .

Advanced: How can this compound be functionalized for applications in stimuli-responsive materials?

Q. Methodological Answer :

  • Post-functionalization : Introduce photoactive groups (e.g., azobenzene) via Suzuki coupling at the benzene ring.
  • Polymer integration : Use as a monomer in A-PI-CDSA (Asymmetric Polymerization-Induced Crystallization-Driven Self-Assembly) to create helical nanostructures. Monitor assembly via TEM and DLS .
  • Stimuli testing : Evaluate pH/temperature-responsive behavior by altering solvent conditions (e.g., THF/water mixtures) .

Basic: What are the stability considerations for storing this compound?

Q. Methodological Answer :

  • Degradation pathways : Hydrolysis of the ester group in humid conditions or basic pH.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at −20°C. Monitor purity biannually via HPLC.
  • Accelerated stability studies : Expose samples to 40°C/75% RH for 6 months (ICH Q1A guidelines) .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic acyl substitution?

Q. Methodological Answer :

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to compute frontier molecular orbitals (HOMO/LUMO). Lower LUMO energy (~−1.8 eV) indicates higher electrophilicity at the carbonyl carbon.
  • MD simulations : Model solvation effects (e.g., in DMSO) to predict reaction barriers for amine nucleophiles .

Basic: What safety protocols are recommended for handling this compound?

Q. Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.
  • Waste disposal : Neutralize acidic byproducts before incineration (EPA guidelines) .

Advanced: How can isotopic labeling (e.g., 13C^{13}C13C-formyl) aid in metabolic studies of this compound derivatives?

Q. Methodological Answer :

  • Synthesis : Prepare 13C^{13}C-formamido derivatives using 13C^{13}C-formic acid. Confirm incorporation via 13C^{13}C-NMR (δ 160–165 ppm for formyl carbon).
  • Tracing : Administer labeled compound in vitro (e.g., hepatocyte cultures) and track metabolites via LC-MS/MS. Identify formate release or methyl transfer pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.